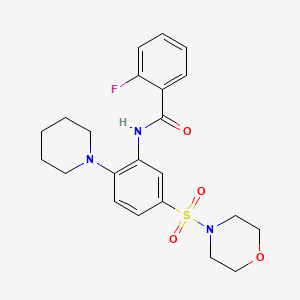
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is responsible for the biosynthesis of leukotrienes.
Wirkmechanismus
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor exerts its pharmacological effects by inhibiting the activity of N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide, which is a critical component of the leukotriene biosynthesis pathway. N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide is responsible for the translocation of arachidonic acid to 5-lipoxygenase, which initiates the synthesis of leukotrienes. Inhibition of N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide prevents the biosynthesis of leukotrienes, leading to a reduction in inflammation.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor has been shown to reduce the production of leukotrienes in various cell types, including human blood leukocytes, mast cells, and eosinophils. The compound has also been demonstrated to reduce airway inflammation and hyperresponsiveness in animal models of asthma and COPD. In addition, N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor in lab experiments include its high potency and specificity towards N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide, which allows for precise modulation of the leukotriene biosynthesis pathway. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor in lab experiments include its potential off-target effects and the need for appropriate controls to ensure the specificity of the observed effects.
Zukünftige Richtungen
For N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor research include the development of more potent and selective inhibitors, the investigation of its therapeutic potential in other diseases such as psoriasis and rheumatoid arthritis, and the exploration of its combination therapy with other anti-inflammatory agents. Additionally, the elucidation of the molecular mechanisms underlying the pharmacological effects of N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor will provide valuable insights into the leukotriene biosynthesis pathway and its role in inflammatory diseases.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor involves the reaction of 2-acetylpyridine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethylamine to yield N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The compound has been shown to reduce the production of leukotrienes, which are potent pro-inflammatory mediators. Inhibition of leukotriene biosynthesis has been demonstrated to alleviate the symptoms of these diseases in preclinical studies.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-10-5-1-2-6-11(10)15-12(17)9-16-8-4-3-7-13(16)18/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORAFWFRTSJYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CC=CC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)

![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)

![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)
![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)
![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)


![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)
